
Adenine
Vue d'ensemble
Description
Adenine is an organic compound that belongs to the purine family. It is a crucial component of nucleic acids, which govern the hereditary characteristics of all cells. This compound is found in both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where it pairs with thymine in DNA and uracil in RNA. It is also a part of many biologically important molecules, including adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), and flavin this compound dinucleotide (FAD), which play vital roles in cellular metabolism and energy transfer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common synthetic route involves the condensation of formamide under high temperature and pressure. This method yields this compound through a series of intermediate steps, including the formation of formamidine and imidazole derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using microorganisms such as Bacillus subtilis. The fermentation process involves the conversion of adenosine to this compound and d-ribose by adding crude enzyme solutions to the fermentation broth .
Analyse Des Réactions Chimiques
Hydrolytic Deamination to Hypoxanthine
Adenine undergoes pH-dependent deamination in aqueous environments:
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Mechanism : Water attack at C6, forming tetrahedral intermediate (ΔG‡ = 61.1 kcal/mol), followed by NH₃ elimination to hypoxanthine .
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Kinetics : Rate constant = 9.37 × 10⁻²³ s⁻¹ (uncatalyzed); 10⁴-fold acceleration with acidic/basic catalysts .
Table 4: Deamination Energy Profile
Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
---|---|---|
H₂O attack | 61.1 | +12.4 |
NH₃ elimination | 47.7 | -5.8 |
Oxidative Damage by Hydroxyl Radicals
OH- radicals abstract hydrogen from this compound, causing DNA damage:
Reaction Outcomes :
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N6 dehydrogenation forms 6-oxothis compound radical (λmax = 420 nm) .
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C8 oxidation leads to imidazole ring opening and mutagenic lesions .
Transition to Guanine via Hypoxanthine
This compound converts to guanine in a three-step pathway:
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Deamination : this compound → Hypoxanthine (k = 2.1 × 10⁻¹⁹ s⁻¹) .
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Amination : Xanthine + NH₃ → Guanine (ΔG = -14.2 kcal/mol) .
This synthesis of experimental and computational data underscores this compound’s versatility in biochemical, industrial, and astrochemical contexts. Its reactions are governed by thermodynamics, catalytic environments, and radical interactions, with implications for molecular evolution and biotechnology.
Applications De Recherche Scientifique
Adenine, a purine base and a component of DNA, has a variety of applications in biological processes, medicinal chemistry, and the development of therapeutic agents .
Case Studies
Additional roles of this compound
Mécanisme D'action
Adenine exerts its effects primarily through its incorporation into nucleic acids and its role in cellular metabolism. When this compound is incorporated into DNA or RNA, it pairs with thymine or uracil, respectively, through hydrogen bonding, thus contributing to the stability and integrity of the genetic material. In cellular metabolism, this compound forms adenosine triphosphate (ATP), which drives many biochemical reactions by transferring chemical energy between reactions. This compound also forms part of cofactors such as nicotinamide this compound dinucleotide (NAD) and flavin this compound dinucleotide (FAD), which are involved in redox reactions and energy metabolism .
Comparaison Avec Des Composés Similaires
Guanine: Another purine base that pairs with cytosine in DNA and RNA.
Hypoxanthine: An intermediate in the synthesis of adenine and guanine.
Xanthine: A degradation product of purine metabolism and a precursor to uric acid.
This compound’s unique properties and its central role in both genetic material and cellular metabolism underscore its importance in various scientific and industrial applications.
Activité Biologique
Adenine is a fundamental purine nucleobase that plays critical roles in various biological processes, including energy transfer, cellular signaling, and as a building block of DNA and RNA. Its biological activity extends to therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.
This compound's biological activity is primarily attributed to its role in cellular metabolism and signaling pathways:
- Energy Metabolism : this compound is a component of adenosine triphosphate (ATP), the primary energy carrier in cells. ATP is crucial for various biochemical reactions, including muscle contraction and biosynthesis.
- Signaling Molecules : this compound derivatives such as cyclic adenosine monophosphate (cAMP) serve as second messengers in signaling pathways that regulate physiological functions like heart rate and neurotransmitter release.
- Gene Regulation : As part of nucleotides, this compound is integral to DNA and RNA synthesis, influencing gene expression and protein synthesis.
2.1 Anticancer Activity
Recent studies have demonstrated this compound's potential as an anticancer agent. A notable study indicated that this compound inhibits the growth of colon cancer cells by inducing apoptosis and autophagy through the activation of AMP-activated protein kinase (AMPK) signaling pathways. The results showed a dose-dependent inhibition of cell viability in human colon cancer cell lines (HT29 and Caco-2) with significant apoptotic responses observed in HT29 cells .
Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
---|---|---|---|
HT29 | 25 | High | AMPK/mTOR pathway |
Caco-2 | 50 | Moderate | AMPK/mTOR pathway |
2.2 Antiviral Activity
This compound derivatives have been extensively studied for their antiviral properties. Compounds such as tenofovir and adefovir are used to treat viral infections like HIV and hepatitis B virus (HBV). These this compound-based drugs act by inhibiting viral replication through their incorporation into viral DNA .
Drug Name | Target Virus | Mechanism of Action |
---|---|---|
Tenofovir | HIV, HBV | Nucleotide reverse transcriptase inhibitor |
Adefovir | HBV | Nucleotide analog that inhibits viral DNA polymerase |
3.1 Case Studies
A study on this compound's effects on colon cancer cells revealed that treatment with this compound resulted in significant apoptosis via the AMPK pathway, leading to autophagic cell death . Another investigation highlighted the structure-activity relationships (SARs) of this compound derivatives, emphasizing modifications that enhance their antiviral efficacy against various pathogens .
3.2 Biological Activity of Metal Complexes with this compound
Research has also explored the biological activity of metal complexes formed with this compound. These complexes have shown antimicrobial properties against specific bacterial and fungal species, indicating potential applications in developing new antimicrobial agents .
4.
This compound is a versatile compound with significant biological activity impacting various physiological processes and therapeutic applications. Its role as a building block in nucleic acids, energy metabolism through ATP, and involvement in signaling pathways underlie its importance in health and disease management. Ongoing research continues to uncover new therapeutic potentials for this compound and its derivatives, particularly in oncology and infectious diseases.
Propriétés
IUPAC Name |
7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Record name | adenine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adenine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022557 | |
Record name | Adenine | |
Source | EPA DSSTox | |
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Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
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Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
Record name | SID47193680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Adenine | |
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Record name | Adenine | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. | |
Record name | Adenine | |
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URL | https://www.drugbank.ca/drugs/DB00173 | |
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CAS No. |
73-24-5 | |
Record name | Adenine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |
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Record name | Adenine [USP:JAN] | |
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Record name | Adenine | |
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Record name | adenine | |
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Record name | adenine | |
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Record name | 9H-Purin-6-amine | |
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Record name | Adenine | |
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Record name | Adenine | |
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Record name | ADENINE | |
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Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
Record name | Adenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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